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Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building

block in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center

and a bromine-substituted phenyl ring, makes it a key intermediate in the synthesis of a variety

of pharmacologically active compounds. The bromo-substituent, in particular, offers a versatile

handle for further chemical modifications, such as cross-coupling reactions, enabling the

exploration of a broad chemical space. This guide provides a comprehensive overview of the

chemical properties, synthesis, and analysis of (S)-1-(3-bromophenyl)ethanamine.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-1-(3-bromophenyl)ethanamine
is presented below. It is important to note that some physical properties may be reported for the

racemic mixture or the corresponding R-enantiomer, and are provided here for reference.
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Property Value Reference(s)

IUPAC Name
(1S)-1-(3-

bromophenyl)ethanamine
[1]

CAS Number 139305-96-7 [2][3]

Molecular Formula C₈H₁₀BrN [1][2]

Molecular Weight 200.08 g/mol [2][4]

Appearance Colorless to orange liquid [4]

Boiling Point
96 °C at 4 mmHg 110 °C at 9

mmHg
[4][5]

Density 1.33 g/cm³ [4][5]

Melting Point < -40 °C [5]

Solubility
Immiscible with water. Soluble

in most organic solvents.
[4]

Specific Optical Rotation ([α]D)
-23.501° (c=0.01 g/mL in

CHCl₃)
[4]

pKa 8.73 ± 0.10 (Predicted) [4]

Spectroscopic Data
While specific spectra for (S)-1-(3-bromophenyl)ethanamine are not readily available in the

public domain, typical spectroscopic data for closely related compounds are provided for

reference. Commercial suppliers often provide batch-specific NMR, HPLC, and LC-MS data

upon request[2].

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show

characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons

(CH₃), and the amine protons (NH₂). The aromatic protons would appear as a complex

multiplet in the range of δ 7.0-7.5 ppm. The methine proton adjacent to the nitrogen would be a

quartet at approximately δ 4.1 ppm. The methyl group protons would appear as a doublet
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around δ 1.4 ppm, coupled to the methine proton. The amine protons would likely be a broad

singlet around δ 1.5-2.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for

the aromatic carbons, the chiral methine carbon, and the methyl carbon. The aromatic carbons

would resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom

appearing at a characteristic chemical shift. The methine carbon (C-NH₂) would be expected

around δ 50-55 ppm, and the methyl carbon would be in the range of δ 20-25 ppm. For the

related 1-(4-bromophenyl)ethan-1-amine, carbamate and methylcarbonate derivatives show

carbonyl peaks around 161-165 ppm[6].

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this would be

characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands

for a primary amine). C-H stretching vibrations from the aromatic ring and the alkyl chain would

be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the

1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region,

typically below 700 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z 200 and 202 in an approximate 1:1 ratio, which is

characteristic of the presence of a single bromine atom. A prominent fragment would likely be

the loss of a methyl group, resulting in a fragment ion at m/z 185/187.

Experimental Protocols
Synthesis: Asymmetric Reduction of 1-(3-
bromophenyl)ethanone oxime
A common route to chiral amines is the asymmetric reduction of a corresponding ketoxime. The

following is a general protocol adapted from literature procedures for the synthesis of the

analogous (R)-enantiomer[7].

Materials:

N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime)

Methanol
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RuCl(p-cymene)[(S)-tol-BINAP]Cl or a similar chiral ruthenium catalyst

Hydrogen gas

Inert atmosphere (Nitrogen or Argon)

Autoclave

Procedure:

In a glass vial under an inert atmosphere, combine N-[1-(3-

bromophenyl)ethylidene]hydroxylamine (1 equivalent) and the chiral ruthenium catalyst (e.g.,

5 mol%).

Add methanol as the solvent (approximately 70 volumes relative to the oxime).

Place the sealed vial into a parallel autoclave.

Pressurize the autoclave with hydrogen gas to 30 bar.

Heat the reaction mixture to 90 °C and maintain for 24 hours with stirring.

After the reaction is complete, cool the system to room temperature and carefully vent the

hydrogen gas.

The resulting reaction mixture containing (S)-1-(3-bromophenyl)ethanamine can then be

worked up and purified.

Workup and Purification:

Extraction: The reaction mixture is typically concentrated to remove methanol. The residue is

then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic

aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and

then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄),

filtered, and concentrated under reduced pressure.

Vacuum Distillation: The crude amine can be purified by vacuum distillation to yield the pure

product. Given its boiling point of 96 °C at 4 mmHg, a short-path distillation apparatus is
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recommended to minimize thermal decomposition.
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Synthetic and Analytical Workflow for (S)-1-(3-bromophenyl)ethanamine

Chiral HPLC for Enantiomeric Excess Determination
The enantiomeric purity of (S)-1-(3-bromophenyl)ethanamine is crucial for its application in

asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most

common method for determining enantiomeric excess (ee).

Instrumentation:

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel®

or Lux®)[8]

Typical Method:

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of

hexane:isopropanol[9].

Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or

diethylamine) are often added to the mobile phase to improve peak shape and resolution[9]

[10].

Flow Rate: Typically 0.5 to 1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 or 254

nm).

Procedure:

Prepare a dilute solution of the amine in the mobile phase.

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject the sample and record the chromatogram.
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The two enantiomers will elute at different retention times. The enantiomeric excess is

calculated from the integrated peak areas of the two enantiomers.

Reactivity and Applications in Drug Development
(S)-1-(3-bromophenyl)ethanamine is a versatile intermediate in organic synthesis. The

primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive

amination, to form more complex molecules. The bromine atom on the phenyl ring is

particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and

Sonogashira couplings, allowing for the introduction of a wide range of substituents at this

position.

Substituted phenethylamines, as a class, are known to interact with various biological targets,

particularly within the central nervous system. They often act as modulators of monoamine

neurotransmitter systems, including those involving dopamine, norepinephrine, and serotonin.

Halogenated phenethylamines have been studied for their potential psychoactive and stimulant

properties, which are mediated by catecholaminergic mechanisms. The metabolism of

phenethylamines typically involves monoamine oxidases (MAO-A and MAO-B) and aldehyde

dehydrogenases.

While specific signaling pathways for (S)-1-(3-bromophenyl)ethanamine are not extensively

documented, its structural similarity to known pharmacophores suggests its potential use in

developing ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://m.chemicalbook.com/ChemicalProductProperty_CN_CB0446318.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0446318.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0446318.aspx
https://store.apolloscientific.co.uk/product/1s-1-3-bromophenylethanamine
https://store.apolloscientific.co.uk/product/1s-1-3-bromophenylethanamine
https://www.researchgate.net/figure/C-NMR-for-the-reactions-of-1-4-bromophenylethan-1-amine-1-with-13-C-labeled-CO2-at-25_fig8_307776704
https://www.chemicalbook.com/synthesis/r-1-3-bromophenyl-ethylamine.htm
https://www.mdpi.com/2297-8739/8/10/165
https://www.researchgate.net/publication/279314945_Comparison_of_Enantiomeric_Separations_and_Screening_Protocols_for_Chiral_Primary_Amines_by_SFC_and_HPLC
https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hplc
https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-chemical-properties
https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b148937?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

